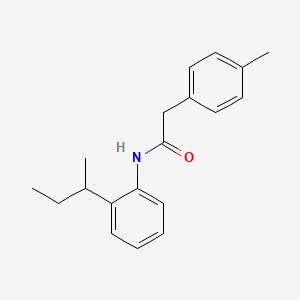![molecular formula C27H22N2O3 B4058595 2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide
Overview
Description
The compound “2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide” is a chemical compound with the molecular formula C21H16N2O2 . It has a molecular weight of 328.4 g/mol . The IUPAC name for this compound is 2-[2-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenoxy]acetonitrile .
Synthesis Analysis
New derivatives of tetrahydrobenzo[f]quinoline were synthesized by three-component condensation of benzaldehydes, 2-naphthylamine, and Meldrum’s acid . The effect of substituents in the aromatic ring of benzaldehyde on the yield of target products was evaluated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4OCC#N . The compound has a topological polar surface area of 62.1 Ų and a complexity of 539 .Chemical Reactions Analysis
The S-methyl derivatives of this compound, on acid hydrolysis, gave 1,2,3,4-tetrahydro-benzo isoquinoline-2,4-dione, which coupled with diazonium salts . It also reacted with p-nitrosodimethylaniline and the product was hydrolysed to the triketo compound, which condensed with o-phenylenediamine to give the quinoxaline derivative .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.4 g/mol and an exact mass of 328.121177757 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed efficient access to novel quinoline derivatives, which are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. For instance, Gao et al. (2012) described the synthesis of novel phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives, highlighting a method involving intramolecular Friedel–Crafts acylation reaction (Gao et al., 2012).
Antimicrobial and Antiprotozoal Activities
Patel et al. (2017) synthesized a series of quinoxaline-oxadiazole hybrids and evaluated their antimicrobial and antiprotozoal activities. These compounds displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting their potential use in treating infectious diseases (Patel et al., 2017).
Anti-Tumor Properties
Quinolone derivatives have been investigated for their anti-tumor activity. Wang et al. (2009) explored the hydrolysis and photolysis of a model anti-tumor quinol ester, providing insights into its mechanism of action against cancer cell lines (Wang et al., 2009).
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for their potential antimalarial activity and explored their utility against COVID-19 using computational calculations and molecular docking studies (Fahim & Ismael, 2021).
properties
IUPAC Name |
2-[2-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-25-16-22(27-20-11-5-4-8-18(20)14-15-23(27)29-25)21-12-6-7-13-24(21)32-17-26(31)28-19-9-2-1-3-10-19/h1-15,22H,16-17H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZTWVDYNMMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4OCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B4058512.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4058514.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4058536.png)
![N-1-adamantyl-2-{[5-benzyl-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4058537.png)

![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)
![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)
![8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4058575.png)
![2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-5-(methylthio)-1,3,4-thiadiazole](/img/structure/B4058576.png)
![4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4058592.png)
![1-(4-fluorophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4058598.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4058606.png)
